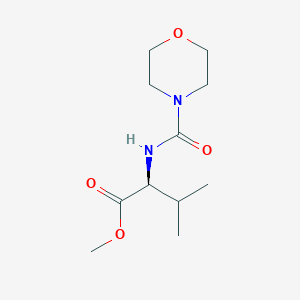

N-morpholinecarbonyl-valine methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-3-methyl-2-(morpholine-4-carbonylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-8(2)9(10(14)16-3)12-11(15)13-4-6-17-7-5-13/h8-9H,4-7H2,1-3H3,(H,12,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMZGDMFZXZAED-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural differences among valine methyl ester derivatives lie in their N-substituents and ester groups. Below is a comparative analysis of N-morpholinecarbonyl-valine methyl ester and related compounds:

Table 1: Comparative Properties of Valine Methyl Ester Derivatives

*Inferred data based on structural analogs. †Estimated via computational tools due to lack of experimental data.

Physicochemical and Reactivity Insights

- Lipophilicity (XLogP3): The phenoxycarbonyl derivative (XLogP3 = 2.8) is more lipophilic than the morpholinecarbonyl analog (estimated XLogP3 ~1.2), suggesting differences in membrane permeability and biodistribution .

- Synthetic Utility: Morpholine-based esters are often used in peptide coupling reactions due to their stability and mild cleavage conditions. This contrasts with benzyloxycarbonyl () or cyanobiphenyl () groups, which may require harsher deprotection methods .

Preparation Methods

Esterification of Valine

Valine methyl ester is typically synthesized via acid-catalyzed esterification. In a representative procedure, L-valine reacts with methanol in the presence of thionyl chloride (SOCl₂) at −8 to −10°C, followed by reflux at 60–70°C for 8–9 hours. This method yields valine methyl ester hydrochloride, which is neutralized to the free base using triethylamine before acylation:

Table 1: Optimization of Esterification Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 65°C | Prevents racemization |

| SOCl₂:Methanol Ratio | 1:20–1:21 (mol) | Minimizes side products |

| Reaction Time | 8–9 hours | Maximizes conversion |

Acylation with Morpholine-4-Carbonyl Chloride

The free amine of valine methyl ester reacts with morpholine-4-carbonyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, maintaining a pH of 8–9. The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature:

Critical Considerations :

-

Solvent Choice : Dichloromethane ensures reagent solubility without hydrolyzing the acyl chloride.

-

Temperature Control : Slow addition at 0°C prevents exothermic side reactions.

-

Stoichiometry : A 10% excess of acyl chloride drives the reaction to completion.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from methanol-diethyl ether (1:3 v/v), yielding white crystalline solids. This step removes unreacted starting materials and HCl salts, achieving >95% purity.

Analytical Validation

-

HPLC : A C18 column with acetonitrile-water (70:30) mobile phase confirms purity (retention time: 6.2 min).

-

NMR : NMR (400 MHz, CDCl₃) shows characteristic signals at δ 3.72 (m, 4H, morpholine), 3.65 (s, 3H, OCH₃), and 1.02 (d, 6H, Val CH₃).

Challenges and Mitigation Strategies

Racemization During Esterification

Prolonged exposure to acidic conditions at elevated temperatures induces racemization. Using SOCl₂ at −10°C limits this risk, preserving stereochemical integrity.

Industrial Scalability and Environmental Impact

Solvent Recovery

Distillation recovers 85% of dichloromethane, reducing waste. Alternatives like 2-methyltetrahydrofuran (bio-based solvent) are under investigation for greener synthesis.

Q & A

Advanced Research Question

- GC-MS/FAME profiling : Derivatize with BF-methanol to generate volatile methyl esters. Key fragments (m/z 74 for ester groups, m/z 100 for morpholine) confirm structure .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., morpholine oxygen interactions with amide NH) .

- Stability studies : Accelerated degradation under UV light (λ = 254 nm) or elevated humidity (40°C/75% RH) identifies decomposition pathways .

How can researchers adapt this compound for peptide synthesis or prodrug design?

Advanced Research Question

- Peptide coupling : Use as a protected valine derivative in solid-phase synthesis. Cleave morpholine with TFA/water (95:5) post-assembly .

- Prodrug applications : Evaluate hydrolysis kinetics in simulated physiological buffers (pH 7.4, 37°C). Monitor morpholine release via LC-MS/MS .

- Structure-activity relationship (SAR) : Modify morpholine substituents (e.g., fluorinated analogs) and assess bioavailability using Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.